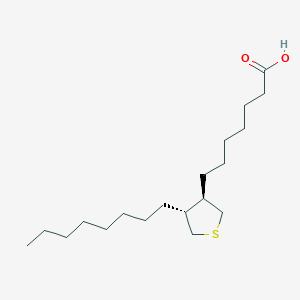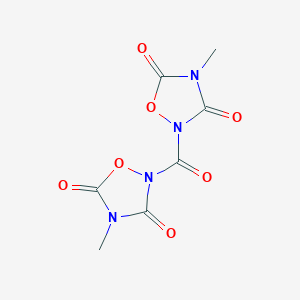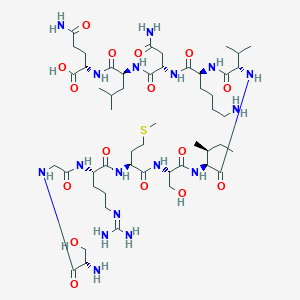![molecular formula C15H10ClNO4 B055607 4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid CAS No. 113994-39-1](/img/structure/B55607.png)
4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves microwave-assisted reactions, offering an eco-friendly approach with benefits like reduced solvent use and low energy consumption. For instance, microwave-accelerated reactions have been used to synthesize alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates, demonstrating the efficiency of this method in producing complex heterocycles (Rodríguez et al., 2011).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing details about intermolecular interactions and molecular conformation (Hu Yang, 2009).
Chemical Reactions and Properties
Research into furo[3,2-c]pyridines and their N-oxides has shown a range of chemical reactions, including N-amination and cycloaddition, illustrating the reactivity and versatility of these structures (Bencková & Krutošíková, 1999). Such studies highlight the compound's potential for further functionalization and application in synthesis.
Physical Properties Analysis
The analysis of physical properties, such as solubility and melting points, is crucial for understanding the compound's behavior in various conditions. However, specific studies on 4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid's physical properties were not found in the available literature, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties of related compounds, including their acid dissociation constants and reactivity towards different chemical reagents, have been explored to understand their potential in pharmaceuticals and materials science. For example, the synthesis and characterization of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate revealed insights into its acid dissociation constants and antimicrobial activity (Nural et al., 2018).
Applications De Recherche Scientifique
Wastewater Treatment
Treatment Options for Reclaiming Wastewater Produced by the Pesticide Industry Researchers highlight the challenges and solutions in treating high-strength wastewater containing toxic pollutants from pesticide production. Biological processes and granular activated carbon have been identified as effective methods for removing a wide range of compounds, potentially applicable for related complex organic molecules like the one (Goodwin, Carra, Campo, & Soares, 2018).
Drug Synthesis
Functional Chemical Groups for CNS Acting Drugs Exploration of functional chemical groups in heterocycles highlights the synthesis of compounds with central nervous system activity. This includes detailed analysis on how specific structures can lead to varying pharmacological effects, which may offer insights into designing new drugs with specific targets (Saganuwan, 2017).
Chemical Toxicity and Environmental Impact
Toxicity of Chlorinated Hydrocarbons and Related Compounds Investigations into the environmental and health impacts of chlorinated hydrocarbons, providing essential context on managing and mitigating risks associated with the use of complex chlorinated organic molecules in various industries (Kimbrough, 1972).
Chemical Reactions and Applications
Arylmethylidenefuranones Reactions with C- and N-Nucleophiles
This review offers a comprehensive look at the reactions of certain furanones with various nucleophiles, demonstrating the versatility of these compounds in creating a range of chemical products. Such insights could be instrumental in developing novel synthetic routes for related compounds (Kamneva, Anis’kova, & Egorova, 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c1-7-11(14(18)19)12(8-4-2-3-5-9(8)16)13-10(17-7)6-21-15(13)20/h2-5H,6H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXNWIVLNOEFFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558283 |
Source


|
| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid | |
CAS RN |
113994-39-1 |
Source


|
| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
